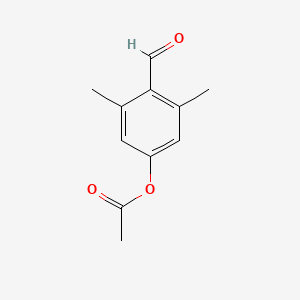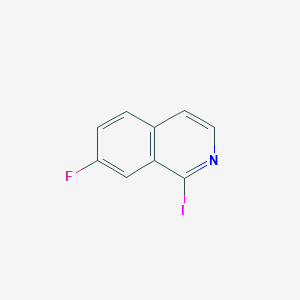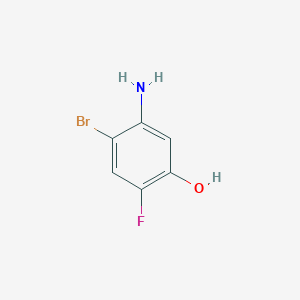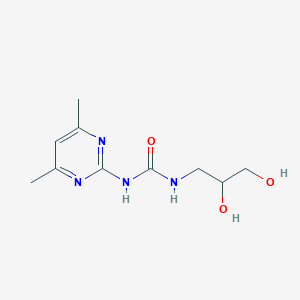
4-Formyl-3,5-dimethylphenyl acetate
説明
4-Formyl-3,5-dimethylphenyl acetate is a chemical compound with the molecular formula C11H12O3 . It has a molecular weight of 192.21 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 4-Formyl-3,5-dimethylphenyl acetate is1S/C11H12O3/c1-7-4-10 (14-9 (3)13)5-8 (2)11 (7)6-12/h4-6H,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
4-Formyl-3,5-dimethylphenyl acetate is a solid compound with a melting point between 53 - 55 degrees Celsius .科学的研究の応用
Synthesis and Utility in Solid-Phase Chemistry
4-Formyl-3,5-dimethoxyphenol, a closely related compound to 4-Formyl-3,5-dimethylphenyl acetate, is significant as a synthetic intermediate in the preparation of the BAL family of acid-labile linkers and resins. These are pivotal in the solid-phase synthesis of peptides and non-peptides, indicating a broad application in chemical synthesis and pharmaceutical development (Jin et al., 2001).
Nitration Processes and Rearomatization
The nitration of 3,4-dimethylacetophenone, a compound structurally similar to 4-Formyl-3,5-dimethylphenyl acetate, results in various products including dimethylphenyl acetates. These nitrated compounds undergo rearomatization under specific conditions, illustrating potential applications in organic synthesis and material science (Fischer, Greig, & Röderer, 1975).
Role in Chiral Stationary Phases
Chitin carbamate derivatives, including 3,5-dimethylphenylcarbamates, have been investigated for their chiral recognition abilities in high-performance liquid chromatography (HPLC). This highlights the potential application of related compounds in analytical chemistry, specifically in the separation of chiral compounds (Yamamoto, Hayashi, & Okamoto, 2003).
Applications in Nonlinear Optics
Chalcone derivatives, such as those incorporating 3,4-dimethylphenyl groups, have been studied for their third-order nonlinear optical properties. This suggests potential uses of 4-Formyl-3,5-dimethylphenyl acetate in the development of new materials for nonlinear optics and photonic applications (Shetty, Raghavendra, Kumar, & Dharmaprakash, 2016).
Safety and Hazards
作用機序
Target of Action
It’s known that this compound is a type of aromatic compound , and aromatic compounds often interact with various enzymes and receptors in the body.
Mode of Action
It’s worth noting that aromatic compounds like this one can participate in various chemical reactions, such as the suzuki–miyaura cross-coupling . This reaction involves the coupling of two organic groups, one electrophilic and one nucleophilic, in the presence of a palladium catalyst .
Biochemical Pathways
Given its potential involvement in suzuki–miyaura cross-coupling , it may influence pathways involving carbon-carbon bond formation.
Result of Action
As an aromatic compound , it may interact with various cellular components and potentially influence cellular functions.
特性
IUPAC Name |
(4-formyl-3,5-dimethylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7-4-10(14-9(3)13)5-8(2)11(7)6-12/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOQUFCXOZAKQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formyl-3,5-dimethylphenyl acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-(1H-Naptho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)phenol](/img/structure/B1404627.png)


![2-(4-Methoxyphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B1404634.png)



